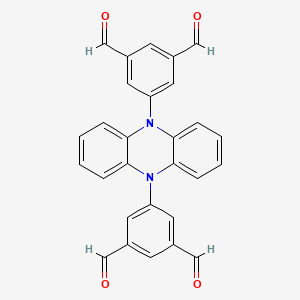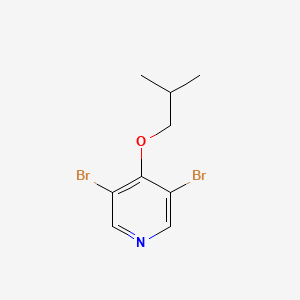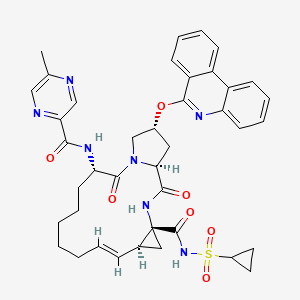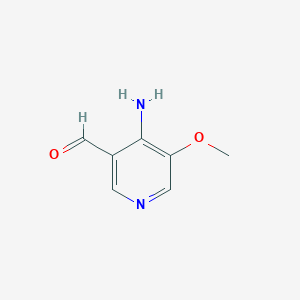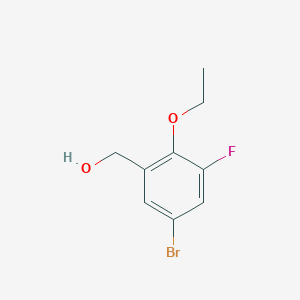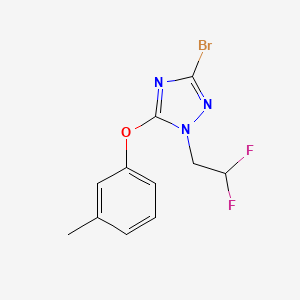
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the m-Tolyloxy Group: This can be achieved through etherification reactions using m-tolyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or tolyloxy groups.
Reduction: Reduction reactions could target the triazole ring or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Applications De Recherche Scientifique
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly as antifungal or anticancer agents.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazole: Similar structure but without the tolyloxy group.
5-(m-Tolyloxy)-1H-1,2,4-triazole: Similar structure but without the bromine and difluoroethyl groups.
Uniqueness
The presence of the bromine, difluoroethyl, and tolyloxy groups in 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may confer unique properties such as increased stability, specific biological activity, or enhanced reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H10BrF2N3O |
|---|---|
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
3-bromo-1-(2,2-difluoroethyl)-5-(3-methylphenoxy)-1,2,4-triazole |
InChI |
InChI=1S/C11H10BrF2N3O/c1-7-3-2-4-8(5-7)18-11-15-10(12)16-17(11)6-9(13)14/h2-5,9H,6H2,1H3 |
Clé InChI |
SDKSBPNLEJFRPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=NC(=NN2CC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
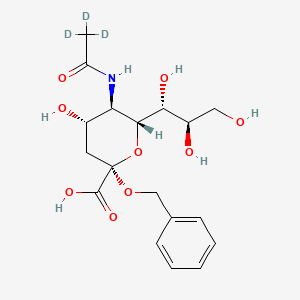
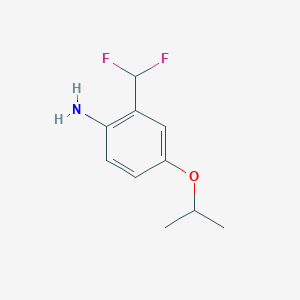
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)

![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)

